Acide nigranoique

Vue d'ensemble

Description

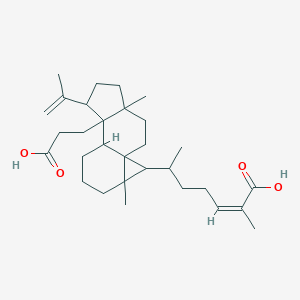

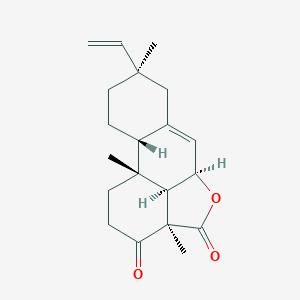

L'acide nigranoïque est un composé triterpénoïde isolé de la plante Schisandra chinensis, connue pour ses propriétés médicinales en médecine traditionnelle chinoise . Le composé a une formule moléculaire de C30H46O4 et un poids moléculaire de 470,69 g/mol . L'acide nigranoïque a été étudié pour ses diverses activités biologiques, y compris ses effets protecteurs potentiels contre les lésions d'ischémie-reperfusion cérébrale .

Applications De Recherche Scientifique

Chimie : En chimie, l'acide nigranoïque est utilisé comme matière première pour la synthèse de divers dérivés présentant des activités biologiques potentielles .

Biologie : En recherche biologique, il a été démontré que l'acide nigranoïque présentait des activités cytotoxiques et anti-VIH .

Médecine : En médecine, l'acide nigranoïque a été étudié pour ses effets protecteurs contre les lésions d'ischémie-reperfusion cérébrale. Il agit en régulant à la baisse l'apoptose des cellules nerveuses par l'inhibition de la poly(ADP-ribose) polymérase (PARP) et la translocation nucléaire du facteur d'induction de l'apoptose (AIF) .

Industrie : Dans le secteur industriel, l'acide nigranoïque est utilisé dans la production de composés bioactifs et comme agent thérapeutique potentiel pour diverses maladies .

5. Mécanisme d'action

L'acide nigranoïque exerce ses effets par le biais de plusieurs mécanismes. Il inhibe la transcriptase inverse du VIH-1, qui est cruciale pour la réplication du virus . De plus, il protège le cerveau des lésions d'ischémie-reperfusion en régulant à la baisse l'apoptose des cellules nerveuses par la voie de signalisation PARP/AIF . Cela implique la prévention de la surexpression de la PARP et de la translocation nucléaire de l'AIF, réduisant ainsi la mort cellulaire .

Mécanisme D'action

Nigranoic acid is a triterpenoid isolated from Schisandra chinensis , a plant with a long history of use in traditional Chinese medicine . This compound has been found to exhibit several pharmacological effects, including protective effects on the brain and inhibition of HIV-1 reverse transcriptase .

Target of Action

Nigranoic acid primarily targets Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) . It also inhibits HIV-1 reverse transcriptase .

Mode of Action

Nigranoic acid interacts with its targets to modulate their activity. It prevents the overactivation of PARP and the nuclear translocation of AIF . This modulation results in the downregulation of nerve cell apoptosis .

Biochemical Pathways

Nigranoic acid affects the PARP/AIF signaling pathway . Overactivation of PARP and nuclear translocation of AIF are key events in the process of apoptosis. By preventing these events, nigranoic acid can inhibit apoptosis and thereby exert a protective effect on brain cells .

Pharmacokinetics

In a cerebral ischemia-reperfusion animal model, nigranoic acid was administered intragastrically at a dose of 1 mg/kg, 6 and 2 hours before brain ischemia .

Result of Action

The primary result of nigranoic acid’s action is the downregulation of nerve cell apoptosis . In the cerebral ischemia-reperfusion animal model, nigranoic acid significantly decreased apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA at different time-points .

Action Environment

It’s known that nigranoic acid exhibits protective effects on the brain in a cerebral ischemia-reperfusion animal model . This suggests that the compound may be effective in environments where brain cells are at risk of damage due to ischemia and reperfusion.

Analyse Biochimique

Biochemical Properties

Nigranoic acid interacts with several biomolecules, notably enzymes such as HIV-1 reverse transcriptase . It inhibits this enzyme, thereby exhibiting anti-HIV activity . The nature of these interactions is likely due to the specific structural features of Nigranoic acid, which allow it to bind to the active site of the enzyme and inhibit its function .

Cellular Effects

Nigranoic acid has been shown to have protective effects on brain cells in cerebral ischemia-reperfusion animal models . It influences cell function by downregulating nerve cell apoptosis . This is achieved by preventing the overactivation of Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) nuclear translocation .

Molecular Mechanism

The molecular mechanism of Nigranoic acid involves its interaction with specific biomolecules. It exerts its effects at the molecular level by binding to enzymes like HIV-1 reverse transcriptase and inhibiting their function . Additionally, it prevents the overactivation of PARP and AIF nuclear translocation, thereby downregulating nerve cell apoptosis .

Temporal Effects in Laboratory Settings

In cerebral ischemia-reperfusion animal models, Nigranoic acid has been observed to decrease apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA at different time-points

Dosage Effects in Animal Models

In animal models of cerebral ischemia-reperfusion, Nigranoic acid was administered at a dosage of 1 mg/kg . This dosage significantly decreased apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide nigranoïque peut être isolé de Schisandra chinensis en utilisant une combinaison de séparation sur colonne de résine d'absorption macroporeuse et de chromatographie en contre-courant à grande vitesse (HSCCC) . Les extraits bruts obtenus à partir de Schisandra chinensis en utilisant de l'éthanol à 70 % sont séparés sur une colonne de résine macroporeuse puis élués avec une série graduée d'éthanol. La fraction d'éthanol à 70 % est utilisée comme échantillon pour la séparation des triterpénoïdes par HSCCC .

Méthodes de production industrielle : La production industrielle de l'acide nigranoïque implique l'extraction du composé des fruits et des tiges de Schisandra chinensis. Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol, suivi d'une purification en utilisant des techniques comme la chromatographie sur colonne et la HSCCC .

Analyse Des Réactions Chimiques

Types de réactions : L'acide nigranoïque subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il a été démontré qu'il inhibait la transcriptase inverse du VIH-1, ce qui indique son potentiel pour des modifications chimiques afin d'améliorer son activité biologique .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'acide nigranoïque comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer la stabilité du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions de l'acide nigranoïque dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent conduire à la formation de dérivés oxydés présentant une activité biologique accrue .

Comparaison Avec Des Composés Similaires

L'acide nigranoïque est similaire à d'autres acides triterpénoïdes tels que l'acide isoschizandronique et l'acide anwuweizique, qui sont également isolés des espèces de Schisandra . L'acide nigranoïque est unique en son genre pour ses activités biologiques spécifiques, notamment ses effets anti-VIH et neuroprotecteurs .

Liste des composés similaires :

- Acide isoschizandronique

- Acide anwuweizique

- Acide corosolique

- Acide kadsurique

- Acide lancifoïque A

Propriétés

IUPAC Name |

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOSFIPGRXARF-BRTULJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319075 | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39111-07-4 | |

| Record name | Nigranoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

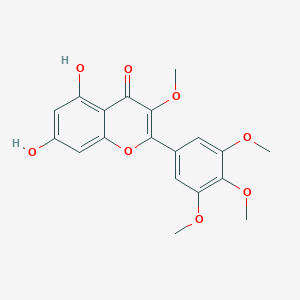

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

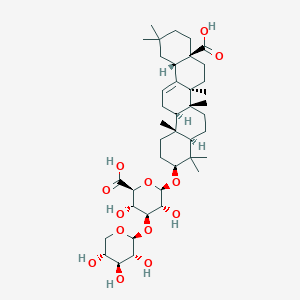

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)